molecular formula C12H13F3OSi B8474580 Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]- CAS No. 866683-58-1

Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]-

Cat. No. B8474580
M. Wt: 258.31 g/mol
InChI Key: PSEDUYGGVFKWJX-UHFFFAOYSA-N
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Description

Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]- is a useful research compound. Its molecular formula is C12H13F3OSi and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

866683-58-1

Product Name

Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]-

Molecular Formula

C12H13F3OSi

Molecular Weight

258.31 g/mol

IUPAC Name

trimethyl-[2-[3-(trifluoromethoxy)phenyl]ethynyl]silane

InChI

InChI=1S/C12H13F3OSi/c1-17(2,3)8-7-10-5-4-6-11(9-10)16-12(13,14)15/h4-6,9H,1-3H3

InChI Key

PSEDUYGGVFKWJX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add copper (I) iodide (45.0 mg, 0.24 mmol), bis(triphenylphosphine)palladium (II) dichloride (147.4 m g, 0.21 mmol) and triethylamine (2.37 mL, 16.8 mmol), to a solution of 1-bromo-3-trifluoromethoxybenzene (0.62 mL, 4.15 mmol) and trimethylsilylacetylene (0.78 mL, 5.4 mmol), in ethyl acetate (4 mL) and stir at 50° C. for 18h. Cool the reaction mixture to room temperature, concentrate and purify by silica gel chromatography, eluting with hexanes to give the title compound (1.07 g, 100%).
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Quantity
45 mg
Type
catalyst
Reaction Step Two
Name
bis(triphenylphosphine)palladium
Quantity
0.21 mmol
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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